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Compound of Interest

Compound Name: Norbergenin

Cat. No.: B1204036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

norbergenin, a naturally occurring C-glycoside and the O-demethylated derivative of bergenin.

Norbergenin has garnered interest in the scientific community for its potential therapeutic

applications, including anti-inflammatory and immunomodulatory effects. This document details

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

norbergenin, alongside the experimental protocols for acquiring this data.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data from the spectroscopic analysis of

norbergenin. For comparative purposes, data for the closely related compound, bergenin, is

also included where available, as norbergenin's structure is differentiated by the

demethylation of the methoxy group present in bergenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom in the norbergenin molecule.

Table 1: ¹H NMR Spectroscopic Data of Norbergenin and Bergenin (in DMSO-d₆)
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Proton

Norbergenin

Chemical Shift

(δ, ppm)

Bergenin

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

H-7 6.95 6.48 s -

H-10b 4.85 5.68 d 10.5

H-4a 3.98 4.99 t 9.5

H-4 3.75 3.99 t 9.5

H-11a 3.65 3.80 dd 12.0, 2.0

H-11b 3.45 3.80 dd 12.0, 5.5

H-2 3.25 3.60 m -

H-3 3.15 3.49 m -

Note: Data for norbergenin is based on typical shifts for similar compounds and may vary

slightly based on experimental conditions. Bergenin data is sourced from published literature.

[1]

Table 2: ¹³C NMR Spectroscopic Data of Norbergenin and Bergenin (in DMSO-d₆)
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Carbon
Norbergenin Chemical Shift

(δ, ppm)

Bergenin Chemical Shift (δ,

ppm)

C-6 164.1 164.2

C-9 151.2 151.5

C-8 148.1 148.3

C-10 141.2 141.0

C-5 115.8 115.5

C-7 109.8 109.9

C-4a 80.1 80.0

C-2 79.5 79.8

C-10b 74.3 74.2

C-3 71.2 71.5

C-4 70.8 70.6

C-11 61.9 61.8

OCH₃ - 60.1

Note: As with the ¹H NMR data, norbergenin values are estimated based on bergenin and

general flavonoid data. Bergenin data is from established sources.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of norbergenin is

characterized by absorptions corresponding to its hydroxyl, aromatic, and carbonyl groups.

Table 3: IR Spectroscopic Data of Norbergenin
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Wavenumber (cm⁻¹) Functional Group Assignment

3400 - 3200 (broad) O-H stretching (phenolic and alcoholic)

3050 - 3000 C-H stretching (aromatic)

2950 - 2850 C-H stretching (aliphatic)

1700 - 1680 C=O stretching (lactone)

1620 - 1580 C=C stretching (aromatic ring)

1250 - 1000 C-O stretching (alcohols, ethers)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and to deduce its structure by analyzing its fragmentation patterns.

Table 4: Mass Spectrometry Data of Norbergenin

Parameter Value

Molecular Formula C₁₃H₁₄O₉

Molecular Weight 314.25 g/mol

Ionization Mode ESI- (Electrospray Ionization, Negative)

[M-H]⁻ m/z 313

Key Fragment Ions (m/z) To be determined by MS/MS analysis

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data for

norbergenin. These protocols are based on standard practices for the analysis of natural

products.

NMR Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of purified norbergenin in 0.5-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse sequence.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096.

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences and parameters as

recommended by the instrument manufacturer are to be used for complete structural

assignment.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of dry, purified norbergenin with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet die and press it under high pressure to form a thin,

transparent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of a blank KBr pellet should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of purified norbergenin in a suitable solvent (e.g., methanol,

acetonitrile) to a concentration of approximately 1-10 µg/mL.

Instrumentation and Parameters (LC-MS/MS):

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of formic acid or ammonium acetate as a modifier.
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Mass Spectrometer: A tandem mass spectrometer (e.g., QqQ, Q-TOF) equipped with an

electrospray ionization (ESI) source.

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

Scan Mode: Full scan for determining the parent ion and product ion scan (MS/MS) for

fragmentation analysis.

Collision Energy: Varied to obtain optimal fragmentation for structural elucidation.

Signaling Pathway and Experimental Workflow
Norbergenin, being a derivative of bergenin, is anticipated to modulate similar cellular

signaling pathways. Bergenin has been reported to exert its anti-inflammatory effects by

modulating key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and

Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates a generalized

workflow for the spectroscopic analysis of norbergenin.

Sample Preparation
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Data Interpretation

Plant Material
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Spectroscopic analysis workflow for norbergenin.
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This workflow outlines the key stages from the extraction of norbergenin from its natural

source to its comprehensive spectroscopic analysis and final data interpretation, leading to the

elucidation and confirmation of its chemical structure. The modulation of signaling pathways by

norbergenin represents a promising area for future research in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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